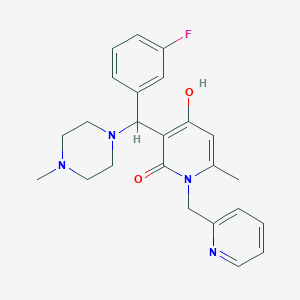
3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27FN4O2 and its molecular weight is 422.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one , also known as a derivative of pyridinone, exhibits a range of biological activities that are of significant interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C26H30FN3O3
- Molecular Weight : 451.542 g/mol
- Purity : Typically around 95%.
The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets. The presence of the 4-hydroxy and pyridin-2-ylmethyl moieties suggests potential interactions with enzyme systems and receptors involved in key cellular processes.
Antiparasitic Activity
Recent studies have indicated that compounds structurally related to this pyridinone exhibit antiparasitic effects against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that the compound may inhibit critical pathways in these parasites, leading to cell death without significant cytotoxicity towards human cells .
Anticancer Properties
Research has highlighted the potential anticancer activity of similar pyridinone derivatives. For instance, compounds with similar substituents have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions at the molecular level remain to be fully elucidated but may involve modulation of signaling pathways related to tumor growth .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes, including phospholipase A2 (PLA2G15), which is implicated in various pathophysiological conditions including inflammation and cancer. Inhibition of PLA2G15 by cationic amphiphilic compounds has been associated with reduced phospholipidosis, indicating a potential for therapeutic applications in drug-induced toxicity contexts .
Study 1: Antiparasitic Efficacy
In a study evaluating the antiparasitic properties of related compounds, several derivatives exhibited low micromolar potencies against T. cruzi and L. infantum, with minimal cytotoxic effects on human cells. This highlights the potential for developing new treatments for parasitic infections using derivatives of this compound .
Study 2: Anticancer Activity
A series of pyridinone derivatives were tested for their anticancer properties, revealing that certain modifications led to enhanced potency against various cancer cell lines. The study suggested that the introduction of specific functional groups could optimize these compounds for better therapeutic profiles .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-17-14-21(30)22(24(31)29(17)16-20-8-3-4-9-26-20)23(18-6-5-7-19(25)15-18)28-12-10-27(2)11-13-28/h3-9,14-15,23,30H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNUZPUEJNTTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













